![molecular formula C17H25N3O2 B7639344 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one, also known as AZD-0328, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have a high affinity for the protein kinase B (PKB/Akt) enzyme, which plays a critical role in regulating cell growth, survival, and metabolism.
Mécanisme D'action
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one works by binding to the ATP-binding site of PKB/Akt, which prevents its activation and subsequent downstream signaling. This leads to decreased cell survival and proliferation, as well as increased apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of PKB/Akt activity, decreased cell proliferation, increased apoptosis, and inhibition of cancer stem cell growth. In preclinical studies, this compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one is its high specificity for PKB/Akt, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, its ability to enhance the efficacy of other chemotherapeutic agents makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one. One area of focus could be on developing more potent and selective inhibitors of PKB/Akt, which could lead to improved efficacy and reduced toxicity. Additionally, further studies could be conducted to investigate the potential applications of this compound in other diseases and conditions, such as diabetes and neurodegenerative disorders. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in combination with other chemotherapeutic agents in cancer patients.
Méthodes De Synthèse
The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one involves several steps, starting with the reaction of 8-azaspiro[4.5]decan-8-amine with 3-cyclopropyl-1,2,4-oxadiazol-5-ylpropanal to form the corresponding imine. This intermediate is then reduced using sodium borohydride to give the corresponding amine, which is then acylated with 3-(dimethylamino)propionyl chloride to yield this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKB/Akt is known to be overexpressed in many types of cancer, and this compound has been shown to inhibit its activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. Studies have also shown that this compound can enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy in cancer treatment.
Propriétés
IUPAC Name |
1-(8-azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-15(6-5-14-18-16(19-22-14)13-3-4-13)20-11-9-17(10-12-20)7-1-2-8-17/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQHWPNDIZODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)C(=O)CCC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

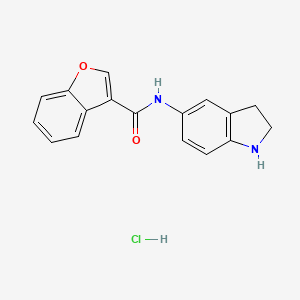
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
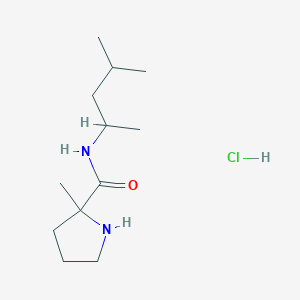
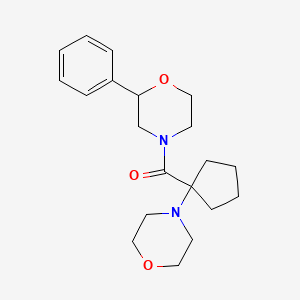
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
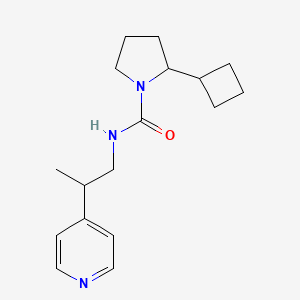
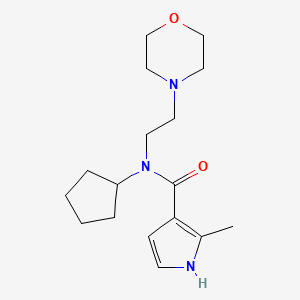
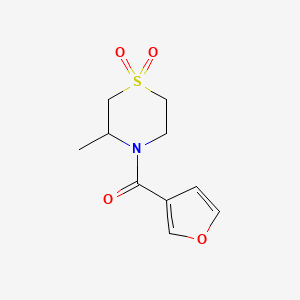
![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)
![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)